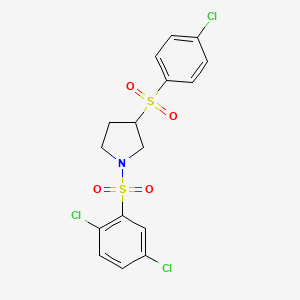
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, also known as CBSP, is a novel synthetic molecule that has been used in a variety of scientific research applications. It has been used in research studies to investigate the biochemical and physiological effects of certain drugs, as well as to examine the mechanisms of action of certain compounds. CBSP is a unique compound, as it contains both a sulfonyl group and a pyrrolidine ring, which provides a unique chemical structure that has been found to be beneficial in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used in a variety of scientific research applications, including drug development, mechanistic studies, and biochemical and physiological studies. In drug development, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to investigate the mechanisms of action of certain compounds, as well as to examine their biochemical and physiological effects. In mechanistic studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to study the mechanisms of action of various compounds, such as inhibitors and activators. In biochemical and physiological studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to examine the biochemical and physiological effects of certain drugs.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is not yet fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group and the pyrrolidine ring. This covalent bond is believed to be responsible for the unique properties of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, such as its ability to interact with certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine are not yet fully understood, but it is believed to interact with certain drugs and other compounds in a variety of ways. For example, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to interact with certain receptors, which can lead to changes in physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments is its unique chemical structure, which allows it to interact with certain drugs and other compounds in a variety of ways. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments, such as the fact that it is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine. For example, further research could be conducted to better understand the mechanisms of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in drug development and mechanistic studies. Furthermore, further research could be conducted to examine the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in clinical studies. Finally, further research could be conducted to explore the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in biotechnology and other fields.
Synthesemethoden
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can be synthesized through a variety of methods, including a reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in a polar solvent, such as dimethylformamide, at a temperature of around 80°C. Once the reaction is complete, the 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine product is isolated and purified.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOTMFYSBLGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)
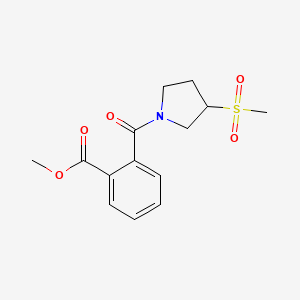
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
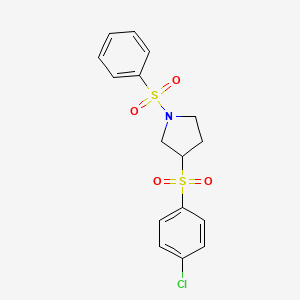
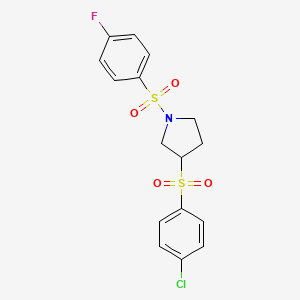


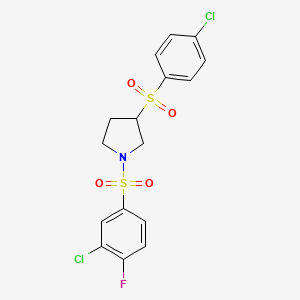
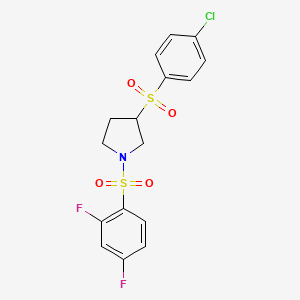
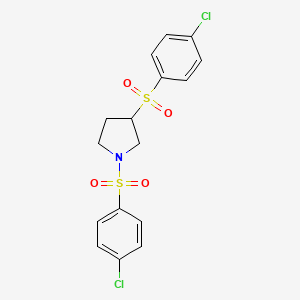

![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)